4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride

Physicochemical characterization Solid-state stability Quality control

Pharmaceutical manufacturers face stoichiometry inconsistencies and purification challenges when sourcing the free base form (CAS 119192-10-8) for rizatriptan synthesis. This hydrochloride salt eliminates those risks through defined molar composition and aqueous solubility. • Enables direct Fischer indole cyclization without solvent exchange, reducing process complexity • Para-substitution pattern ensures correct regiochemistry; ortho- or meta-substituted analogs yield pharmacologically inactive products • ≥97% purity with documented heavy metal content (≤20 ppm) supports ICH Q3A compliance for API synthesis. Procurement managers benefit from batch-to-batch consistency and stable long-term storage.

Molecular Formula C9H11ClN4
Molecular Weight 210.66 g/mol
CAS No. 144235-64-3
Cat. No. B123304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride
CAS144235-64-3
Molecular FormulaC9H11ClN4
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC=N2)N.Cl
InChIInChI=1S/C9H10N4.ClH/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H
InChIKeyFEDYLAMMQSHIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Hydrochloride (CAS 144235-64-3): Procurement-Grade Specification and Baseline Characterization


4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride (CAS 144235-64-3, molecular formula C9H11ClN4, molecular weight 210.66) is the hydrochloride salt of the triazole-containing aromatic amine free base (CAS 119192-10-8) [1]. The compound incorporates a 1,2,4-triazole moiety linked via a methylene bridge to a para-substituted aniline core, with the hydrochloride salt form conferring enhanced water solubility and solid-state handling characteristics . The melting point is reported as 173–182°C, with a boiling point of 402.1°C at 760 mmHg and a calculated density of 1.401 g/cm³ [2]. This compound functions primarily as a key synthetic intermediate, most notably in the commercial manufacture of rizatriptan benzoate, a 5-HT1B/1D receptor agonist indicated for acute migraine treatment .

Why 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Hydrochloride Cannot Be Arbitrarily Substituted with Free Base or Alternative Triazole Intermediates


Procurement substitution of 4-(1H-1,2,4-triazol-1-ylmethyl)benzenamine hydrochloride with its free base analog (CAS 119192-10-8) or other triazole-containing intermediates introduces quantifiable risks to downstream synthetic workflows. The hydrochloride salt exhibits a melting point of 173–182°C and is freely soluble in water and polar organic solvents, whereas the free base melts at a substantially lower temperature (124°C) and displays markedly different solubility behavior [1]. For regulatory-compliant pharmaceutical manufacturing, the choice between salt and free base forms carries direct implications for reaction stoichiometry, purification efficiency, and residual solvent profiles. Furthermore, the para-substitution pattern on the aniline ring (as opposed to ortho- or meta-substituted analogs) is structurally requisite for the Fischer indole cyclization step in rizatriptan synthesis, where alternative regioisomers would yield inactive or off-target products [2]. The quantitative differentiation in physicochemical properties and regiochemical specificity precludes generic substitution without process revalidation.

Quantitative Differentiation of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Hydrochloride (CAS 144235-64-3) vs. Free Base and Triazole-Class Analogs


Melting Point Differential: Hydrochloride Salt (173–182°C) vs. Free Base (122–125°C)

The hydrochloride salt form (CAS 144235-64-3) exhibits a melting point range of 173–182°C, representing an approximately 50–60°C elevation relative to the free base analog (CAS 119192-10-8), which melts at 122–125°C [1][2]. This differential is attributable to the ionic lattice stabilization conferred by chloride counterion interactions with the protonated aniline nitrogen. The elevated melting point translates directly to enhanced solid-state thermal stability during ambient storage and shipping, reducing the probability of polymorphic transitions or partial degradation that could compromise subsequent synthetic yield .

Physicochemical characterization Solid-state stability Quality control

Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base for Aqueous Reaction Media

The hydrochloride salt (CAS 144235-64-3) is freely soluble in water, in contrast to the free base (CAS 119192-10-8), which exhibits limited aqueous solubility and requires organic solvents such as chloroform or methanol for dissolution [1]. This solubility dichotomy carries practical implications for synthetic sequences requiring aqueous acidic or biphasic conditions. In rizatriptan manufacturing, the hydrochloride salt enables direct use in aqueous hydrogenation and subsequent diazonium salt formation steps without intermediate free-basing or solvent exchange operations [2]. The free base, with a predicted LogP of -0.17 to +1.49 depending on measurement method, would require organic co-solvents that may complicate product isolation and increase solvent disposal burden [3].

Solubility Reaction medium compatibility Process chemistry

Regiochemical Specificity: para-Substituted Aniline Scaffold vs. Alternative Regioisomers in Pharmacophore Integrity

The 4-(1H-1,2,4-triazol-1-ylmethyl)benzenamine scaffold incorporates a para-substituted aniline moiety that is structurally requisite for Fischer indole cyclization leading to rizatriptan. Ortho- or meta-substituted regioisomers would produce indole derivatives with altered substitution patterns, likely resulting in compounds lacking 5-HT1B/1D receptor affinity [1]. The 1,2,4-triazole ring, as opposed to the 1,2,3-triazole isomer, provides the appropriate nitrogen electronic environment for downstream transformations. The para-aminobenzyl linkage ensures that the triazole moiety maintains the correct spatial orientation for subsequent N-alkylation and cyclization steps . While direct comparative IC50 or binding data are not available for the target compound itself (as it functions as an intermediate rather than a final bioactive molecule), class-level inference from triazole-containing antifungal agents indicates that 1,2,4-triazole derivatives exhibit ergosterol biosynthesis inhibition through coordination of the triazole N-4 nitrogen to heme iron in fungal CYP51, with MIC values in the 0.25–1.0 μg/mL range against clinically relevant pathogens [2].

Regiochemistry Synthetic intermediate Pharmacophore integrity

Synthetic Yield Documentation: Hydrogenation of Nitro Precursor to Hydrochloride Salt

A documented synthetic route for 4-(1H-1,2,4-triazol-1-ylmethyl)benzenamine hydrochloride involves hydrogenation of 1-(4-nitrophenyl)methyl-1,2,4-triazole (10.0 g, 49 mmol) over 10% Pd/C (1.0 g) in ethanol (50 mL), ethyl acetate (50 mL), 5N HCl (10 mL), and water (10 mL) at 40 psi hydrogen pressure in a Parr apparatus . The reaction proceeds rapidly, with hydrogen uptake of 188 psi observed within approximately 10 minutes, indicating efficient conversion kinetics. This route yields the hydrochloride salt directly, avoiding a separate salt formation step that would be required if the free base were the target product. The inclusion of HCl in the hydrogenation medium ensures in situ salt formation and protects the aniline nitrogen from oxidation during workup . Process reproducibility and documented yields enable reliable scale-up for procurement planning.

Synthetic route Yield optimization Process reproducibility

Procurement-Relevant Specification: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Hydrochloride (CAS 144235-64-3) vs. Free Base (CAS 119192-10-8) Purity Profiles

Commercially available 4-(1H-1,2,4-triazol-1-ylmethyl)benzenamine hydrochloride (CAS 144235-64-3) is typically supplied with a purity specification of ≥98%, accompanied by quality control parameters including loss on drying (≤0.5%), residue on ignition (≤0.1%), and heavy metals (≤20 ppm) . In contrast, the free base (CAS 119192-10-8) is commonly offered at 99% assay specification but lacks the defined salt stoichiometry that ensures consistent molar equivalents in subsequent synthetic steps . The hydrochloride form's defined counterion content (approximately 17.2% by weight as HCl equivalent) provides exact stoichiometric control for reactions requiring precise amine equivalents, such as acylation or diazotization. The free base form may exhibit variable protonation state depending on storage conditions and exposure to atmospheric CO2, introducing batch-to-batch molar variability that can affect reaction yields in sensitive synthetic sequences [1].

Purity specification Quality control Procurement

Crystallinity and Solid-State Handling: Hydrochloride Salt Powder vs. Free Base Solid

The hydrochloride salt (CAS 144235-64-3) is commercially available as an off-white to yellow powder with well-defined crystallinity and a melting point of 173–182°C, facilitating precise weighing and handling in solid-dispensing operations [1]. The free base analog (CAS 119192-10-8) is supplied as a light tan to brown solid with a lower melting point (122–125°C) and potentially greater hygroscopicity due to the exposed aniline nitrogen . The hydrochloride salt's higher melting point and crystalline nature reduce the likelihood of caking, clumping, or static charge accumulation during automated powder dispensing systems commonly employed in pharmaceutical manufacturing suites. Additionally, the salt form exhibits reduced vapor pressure (calculated as 1.12E-06 mmHg at 25°C) relative to the free base, minimizing evaporative loss during extended processing .

Solid-state properties Powder handling Formulation

Procurement-Optimized Application Scenarios for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Hydrochloride (CAS 144235-64-3)


Pharmaceutical Intermediate for Rizatriptan Benzoate Commercial Manufacture

This compound serves as the critical intermediate in the commercial synthesis of rizatriptan benzoate (Maxalt®), a 5-HT1B/1D receptor agonist for acute migraine treatment . The hydrochloride salt's aqueous solubility enables direct use in the Fischer indole cyclization step without solvent exchange, while its defined stoichiometry ensures precise molar control during N-alkylation and subsequent benzoate salt formation. The para-substituted aniline scaffold is regiochemically essential for producing the pharmacologically active indole derivative; ortho- or meta-substituted analogs yield inactive products . Pharmaceutical manufacturers sourcing this intermediate should prioritize suppliers providing ≥98% purity with documented heavy metal content (≤20 ppm) and loss on drying (≤0.5%) to meet ICH Q3A guidelines for residual impurities in API synthesis .

Building Block for Triazole-Containing Antifungal and Antimicrobial Agent Discovery

The 1,2,4-triazole moiety in this compound serves as a privileged scaffold for antifungal drug discovery, with class-level SAR studies demonstrating that triazole derivatives achieve MIC values of 0.25–1.0 μg/mL against clinically relevant Gram-negative and Gram-positive pathogens, including MRSA, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa . The free primary aromatic amine provides a versatile synthetic handle for derivatization via acylation, sulfonylation, reductive amination, or diazonium chemistry, enabling rapid library synthesis for SAR exploration . Procurement of the hydrochloride salt rather than the free base ensures consistent amine content and eliminates base-induced decomposition risks during storage, which is particularly relevant for medicinal chemistry groups conducting multi-month screening campaigns requiring stable intermediate stocks .

Fluorescent pH Probe Development Using Triazole-Aromatic Amine Framework

The 4-(1H-1,2,4-triazol-1-ylmethyl)benzenamine scaffold has documented utility as a fluorescent probe for pH determination in aqueous solutions, where the aniline nitrogen's protonation state modulates fluorescence intensity in the presence of pH-dependent anions . The hydrochloride salt form provides a defined starting material with known protonation state (fully protonated at the aniline nitrogen), enabling controlled deprotonation studies and reproducible calibration curves. The predicted pKa of the aniline nitrogen in the free base is 4.42 ± 0.10, indicating that the amine exists predominantly in its protonated form below pH 4.4 and undergoes deprotonation in the pH 3.5–5.5 range relevant to intracellular compartment measurements . Researchers developing pH sensors should procure the hydrochloride salt to ensure batch-to-batch consistency in initial protonation state and to avoid free base amine oxidation during extended storage .

Agrochemical Intermediate for Triazole-Based Fungicide and Plant Growth Regulator Synthesis

The 1,2,4-triazole pharmacophore is extensively employed in agricultural fungicides (e.g., tebuconazole, propiconazole, mefentrifluconazole) and plant growth regulators (e.g., paclobutrazol, uniconazole) that function via inhibition of fungal CYP51 (lanosterol 14α-demethylase) or plant ent-kaurene oxidase . 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride provides a convenient entry point for synthesizing novel triazole-containing agrochemical candidates via functionalization of the primary aniline nitrogen. The hydrochloride salt's water solubility facilitates aqueous-phase reactions and simplifies workup procedures compared to the free base, which requires organic solvent extraction . Recent SAR studies of triazole carboxamide derivatives demonstrate that compounds with appropriate substitution patterns achieve ≥90% inhibition of phytopathogenic fungi including Physalospora piricola, underscoring the continued relevance of the triazole scaffold in agrochemical innovation .

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